6-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-[4-(Benzyloxy)phenyl]-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorophenyl group, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and solvents to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-[4-(Benzyloxy)phenyl]-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile employed .
Scientific Research Applications
6-[4-(Benzyloxy)phenyl]-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(Benzyloxy)phenyl]-1-(4-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol
Uniqueness
6-[4-(Benzyloxy)phenyl]-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H19ClF3N3O |
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Molecular Weight |
493.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-methyl-6-(4-phenylmethoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C27H19ClF3N3O/c1-17-25-23(27(29,30)31)15-24(32-26(25)34(33-17)21-11-9-20(28)10-12-21)19-7-13-22(14-8-19)35-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3 |
InChI Key |
PEXSJAOOWQVUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(F)(F)F)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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